Falintolol - 106401-51-8

Falintolol

Catalog Number: EVT-10931363
CAS Number: 106401-51-8
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Falintolol is classified as a selective beta-1 adrenergic receptor antagonist. Its development was part of ongoing research into more targeted therapies for cardiovascular diseases, aiming to minimize side effects associated with non-selective beta-blockers.

Synthesis Analysis

Methods and Technical Details

The synthesis of Falintolol involves several key steps that typically include the formation of the core aromatic structure followed by the introduction of the appropriate functional groups. While specific synthetic routes can vary, a general approach includes:

  1. Formation of the Aromatic Ring: The initial step often involves the synthesis of a substituted phenyl ring using electrophilic aromatic substitution methods.
  2. Side Chain Introduction: Following the formation of the aromatic structure, a side chain containing an amine group is introduced through nucleophilic substitution or coupling reactions.
  3. Final Modifications: The final steps may involve protection/deprotection strategies to ensure that the functional groups are correctly positioned and that the desired stereochemistry is achieved.

These synthetic routes are designed to optimize yield and purity while minimizing by-products.

Molecular Structure Analysis

Structure and Data

Falintolol has a complex molecular structure characterized by its selective interaction with beta-1 adrenergic receptors. The molecular formula is C18H22N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 342.44 g/mol
  • Structural Features: The compound features an aromatic ring system, an amine group, and various substituents that contribute to its pharmacological properties.

The three-dimensional conformation of Falintolol allows it to effectively bind to beta-adrenergic receptors, facilitating its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Falintolol undergoes various chemical reactions typical for beta-blockers. Key reactions include:

  1. Nucleophilic Substitution: This reaction type is crucial for introducing functional groups into the aromatic system.
  2. Hydrolysis: In biological systems, Falintolol may undergo hydrolysis, which can affect its pharmacokinetics and bioavailability.
  3. Metabolism: In vivo metabolism typically involves oxidation and conjugation reactions primarily in the liver, leading to various metabolites that may have different pharmacological effects.

Understanding these reactions is essential for predicting how Falintolol behaves in biological systems.

Mechanism of Action

Process and Data

Falintolol exerts its therapeutic effects primarily through selective inhibition of beta-1 adrenergic receptors located in cardiac tissues. The mechanism can be summarized as follows:

  1. Receptor Binding: Falintolol binds to beta-1 adrenergic receptors on cardiac myocytes.
  2. Inhibition of Adenylate Cyclase: This binding inhibits adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP).
  3. Reduced Heart Rate and Contractility: Lower cAMP levels result in decreased heart rate (negative chronotropic effect) and reduced force of contraction (negative inotropic effect), ultimately lowering blood pressure.

This mechanism highlights Falintolol's potential in managing conditions such as hypertension and certain types of arrhythmias.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Falintolol exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Melting Point: The melting point generally falls within a specific range that indicates stability under standard laboratory conditions.
  • pH Stability: The compound's stability can vary with pH; thus, it is essential to consider this during formulation.

These properties are critical for determining appropriate storage conditions, formulation strategies, and potential routes of administration.

Applications

Scientific Uses

Falintolol has been investigated primarily for its applications in cardiovascular therapeutics. Its selective action on beta-1 adrenergic receptors makes it suitable for treating:

  • Hypertension: Reducing elevated blood pressure through its negative chronotropic and inotropic effects.
  • Heart Failure: Potentially improving outcomes by decreasing myocardial oxygen demand.
  • Arrhythmias: Managing certain types of arrhythmias by stabilizing cardiac rhythm.

Research continues into additional therapeutic areas where Falintolol may provide benefits due to its unique pharmacological profile.

Historical Evolution of Beta-Blocker Design Principles

The development of Falintolol is rooted in the seminal work on adrenergic receptor pharmacology. Raymond Ahlquist's 1948 classification of α- and β-adrenoceptors established the foundational framework for beta-blocker design [1] [6]. James Black's pioneering research at Imperial Chemical Industries (ICI) in the 1960s translated this theory into therapeutics, leading to pronethalol—the first clinically viable beta-blocker. However, pronethalol's carcinogenic potential necessitated safer alternatives, culminating in propranolol (1964), which became the prototype non-selective beta-blocker [1] [10].

The structural evolution of beta-blockers progressed through key stages:

  • First-generation: Non-selective agents (e.g., propranolol) blocking β1 and β2 receptors.
  • Second-generation: Cardioselective agents (e.g., atenolol) targeting β1 receptors to minimize bronchoconstriction [6].
  • Third-generation: Agents with vasodilatory properties (e.g., carvedilol) via α1-blockade or nitric oxide modulation [6].

Falintolol emerged as a structural hybrid incorporating an isoxazoline ring—a departure from classical arylethanolamine cores. This innovation aimed to enhance receptor affinity while enabling prodrug functionalization [4].

Table 1: Historical Milestones in Beta-Blocker Development

YearCompoundInnovationClinical Impact
1958DichloroisoproterenolFirst beta-antagonist (proof of concept)Limited utility due to intrinsic sympathomimetic activity
1962PronethalolFirst clinical beta-blockerWithdrawn due to thymic tumors in mice
1964PropranololNon-selective, no intrinsic sympathomimetic activityGold standard for angina and arrhythmias
1976Atenololβ1-selective antagonistReduced bronchospasm risk
1980sFalintololIsoxazoline core with prodrug functionalityImproved ocular bioavailability

Regioselective Acylation Strategies for Prodrug Optimization

Falintolol’s isoxazoline ring enables prodrug derivatization to overcome bioavailability limitations. Regioselective acylation targets specific functional groups (e.g., hydroxyl or amine moieties) to modulate lipophilicity. A chemoenzymatic approach using Pseudomonas cepacia lipase achieves >90% regioselectivity for 3-acetyl-5-vinyl-Δ²-isoxazoline intermediates [4]. This biocatalytic method outperforms chemical acylation by eliminating side reactions at the secondary amine group.

Critical design parameters for Falintolol prodrugs include:

  • Enzymatic cleavage specificity: Acetyl groups hydrolyze preferentially in ocular tissues, releasing active drug [4].
  • Lipophilicity enhancement: O-acylation increases log P by 1.5–2.0 units, enhancing corneal permeability [7].
  • Steric control: Bulky sulfonamide groups (e.g., 4-(MeC(O)NH)C₆H₄) reduce crystallization tendencies, improving formulation stability [8].

Table 2: Regioselective Acylation Techniques for Isoxazoline Prodrugs

MethodCatalystRegioselectivityYieldAdvantages
Lipase PSPseudomonas cepacia>90% at C5-OH85–92%No protection steps; aqueous conditions
Chemical acylationDMAP/pyridine60–75%70–80%Rapid but requires amine protection
Microwave-assistedImmobilized CALB88%95%10-minute reaction time; high purity

Microwave-Assisted Synthesis and Yield Enhancement Methodologies

Microwave irradiation revolutionizes Falintolol’s isoxazoline ring formation, reducing reaction times from hours to minutes while boosting yields. Key advancements include:

  • Cycloaddition acceleration: 1,3-dipolar cycloadditions between nitrile oxides and alkenes complete in 10–25 minutes under microwave irradiation versus 290 minutes conventionally, with yields increasing from 78% to 97% [3].
  • Temperature control: Precise dielectric heating at 70–75°C prevents thermal decomposition of nitroisoxazoline intermediates [3] [8].
  • Solvent reduction: Polyethylene glycol-400 serves as a green solvent, enabling reactions at 150 W power with 3-minute hold times [3].

For Falintolol’s 3-aminoisoxazoline precursor, microwave-assisted reduction of nitro groups using NaBH₄/MeOH achieves 95% conversion in 15 minutes, compared to 6 hours via traditional catalytic hydrogenation [8]. This method preserves stereochemical integrity at chiral centers—critical for beta-blocker efficacy.

Comparative Analysis of Isoxazoline Ring Functionalization Approaches

Functionalization of Falintolol’s isoxazoline ring dictates pharmacological activity and metabolic stability. Three strategies dominate:

Nitro reduction to amines

:Sodium dithionite (Na₂S₂O₄) in THF/H₂O (1:1) selectively reduces 3-nitroisoxazolines to 3-aminoisoxazolines at 25°C (92% yield). Alternative methods (e.g., SnCl₂/HCl) cause ring cleavage [8].

Properties

CAS Number

106401-51-8

Product Name

Falintolol

IUPAC Name

1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+

InChI Key

IYQDIWRBEQWANY-NTEUORMPSA-N

Canonical SMILES

CC(=NOCC(CNC(C)(C)C)O)C1CC1

Isomeric SMILES

C/C(=N\OCC(CNC(C)(C)C)O)/C1CC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.